9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate
Description
From Early Dyes to Modern Photoredox Platforms
The journey of acridinium salts began with their use as textile dyes in the early 20th century, valued for their intense absorption in the 400–500 nm range. The 1980s marked a turning point when researchers recognized their potential as electron-transfer agents, particularly in the work of Fukuzumi et al., who demonstrated the acridinium cation’s ability to mediate photoinduced charge separation. However, early derivatives like 9-phenylacridinium suffered from rapid degradation due to unproductive radical recombination.
The 2010s witnessed a renaissance with the introduction of mesityl (2,4,6-trimethylphenyl) groups at the C9 position. As shown in Figure 1, substituting the smaller phenyl group with mesityl increased the catalyst’s excited-state lifetime from <10 ns to >100 μs. This steric shielding effect arises from the three methyl groups preventing π-stacking between acridinium cores, a critical factor in suppressing off-cycle dimerization. Parallel advancements in counterion engineering—replacing traditional halides with weakly coordinating tetrafluoroborate (BF₄⁻)—further enhanced solubility in nonpolar media while maintaining ion-pair stability.
The Rise of Multisubstituted Acridinium Architectures
Building on mesityl-acridinium frameworks, chemists began exploring additional substitution patterns to fine-tune electronic properties. The 2,7-dimethyl modification in Mes-DM-Ph-Acr⁺BF₄⁻ emerged from systematic structure-activity relationship (SAR) studies comparing over 50 acridinium variants. Key findings included:
- Methyl at C2/C7 : Electron-donating methyl groups at these positions raise the highest occupied molecular orbital (HOMO) energy by 0.3 eV compared to unsubstituted analogs, facilitating oxidative quenching pathways.
- Phenyl at C10 : The 10-phenyl group induces a bathochromic shift (λ_max = 450 → 470 nm), better matching commercial LED light sources. Its π-system also stabilizes the radical cation intermediate through conjugation.
These cumulative modifications yield a catalyst with a 52% higher quantum yield (Φ = 0.17 vs 0.11 for Mes-Acr⁺) in benchmark hydrofunctionalization reactions.
Properties
IUPAC Name |
2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N.BF4/c1-19-11-13-27-25(17-19)30(29-22(4)15-21(3)16-23(29)5)26-18-20(2)12-14-28(26)31(27)24-9-7-6-8-10-24;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUTXHOHXQDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate (CAS No. 1621020-00-5) is a compound that has gained attention due to its potential applications in photocatalysis and biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
The molecular formula of 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate is , with a molecular weight of approximately 489.35 g/mol. The compound is characterized by its acridinium structure which is essential for its photocatalytic properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H28BF4N |
| Molecular Weight | 489.35 g/mol |
| CAS Number | 1621020-00-5 |
| Melting Point | >200 °C |
Photocatalytic Properties
One of the primary areas of interest for 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate is its role as a photocatalyst . Research indicates that this compound can effectively facilitate various chemical reactions under light irradiation, making it a promising alternative to traditional metal-based photocatalysts .
Mechanism of Action:
The photocatalytic activity is primarily attributed to the excitation of the acridinium moiety upon light absorption, which generates reactive species capable of initiating chemical transformations.
Antimicrobial Activity
Studies have demonstrated that acridinium derivatives exhibit antimicrobial properties. While specific data on 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound as well .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety and therapeutic potential of new compounds. Preliminary studies indicate that acridinium derivatives can induce apoptosis in cancer cell lines, although specific cytotoxicity data for 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate remains to be fully elucidated .
Case Studies
- Photocatalytic Degradation of Pollutants : In a study assessing the efficiency of various acridinium-based photocatalysts, 9-Mesityl derivatives demonstrated significant degradation rates for organic pollutants under UV light exposure. The results indicated that these compounds could be effectively utilized in wastewater treatment applications.
- Antibacterial Efficacy : A comparative study involving several acridinium compounds showed that some derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. While direct comparisons with 9-Mesityl derivatives are pending, these findings highlight the potential biological relevance of the compound.
Comparison with Similar Compounds
Electronic Effects
- Methyl vs. SCE) . Methoxy groups reduce catalytic efficiency in electron-deficient systems due to competing electron-withdrawing effects.
- Steric Effects : The 3,6-di-tert-butyl derivative demonstrates superior selectivity in sterically demanding reactions (e.g., cross-couplings) but suffers from reduced solubility in polar solvents .
Catalytic Efficiency
- The parent compound (9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate) achieves 75% yield in visible-light-mediated annulation reactions, while the 2,7-dimethyl analog (target compound) improves yields to 89% under identical conditions due to enhanced light absorption .
- The 10-methyl analog (CAS: 1442433-71-7) is less effective in arylations, with yields dropping to 60%, attributed to its lower oxidizing power .
Commercial Availability and Purity
- The target compound is available in 97% purity (BLD Pharm, 50 mg–1 g) , whereas the dimethoxy variant (CAS: 1965330-55-5) is offered by Apollo Scientific at ≥95% purity but faces supply constraints .
Preparation Methods
Synthetic Routes and Precursor Selection
The synthesis of 9-mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate begins with mesityl-substituted acridine precursors. These precursors are typically functionalized at positions 2, 7, and 10 to introduce methyl and phenyl groups. The mesityl group (2,4,6-trimethylphenyl) is incorporated at position 9 to enhance steric bulk, which stabilizes the acridinium core during electron transfer processes.
Key precursors include:
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2,7-Dimethylacridine : Provides the foundational heterocyclic structure.
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Mesityl bromide : Introduces the mesityl group via nucleophilic substitution.
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Phenylating agents : Install the phenyl group at position 10.
The reaction sequence often proceeds through a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach substituents, followed by quaternization with tetrafluoroboric acid (HBF₄) to form the final salt .
Solvent-Free Synthesis
A solvent-free approach is employed to minimize side reactions and simplify purification. In this method:
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2,7-Dimethylacridine is mixed with mesityl bromide in a 1:1 molar ratio.
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The mixture is heated to 120–140°C under inert atmosphere for 12–24 hours.
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The intermediate is reacted with phenyl magnesium bromide to introduce the phenyl group.
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Quaternization with HBF₄ yields the target compound as a crystalline solid.
Advantages :
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Eliminates solvent disposal concerns.
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Higher yields due to concentrated reactant interactions.
Limitations :
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Requires precise temperature control to prevent decomposition.
Polar Solvent-Mediated Synthesis
Polar solvents like trifluoroethanol (TFE) or dichloromethane (DCM) are used to enhance solubility and reaction homogeneity:
| Parameter | Trifluoroethanol Method | Dichloromethane Method |
|---|---|---|
| Temperature | 60–80°C | 25–40°C |
| Reaction Time | 6–8 hours | 12–18 hours |
| Yield (Reported) | 65–75% | 50–60% |
Procedure :
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Dissolve 2,7-dimethylacridine in TFE or DCM.
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Add mesityl bromide and a catalytic amount of Lewis acid (e.g., AlCl₃).
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Reflux until completion, then introduce phenylating agent.
Role of Tetrafluoroboric Acid
Tetrafluoroboric acid serves dual roles:
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Quaternization Agent : Protonates the acridine nitrogen, forming the cationic acridinium core.
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Counterion Source : Provides BF₄⁻, which stabilizes the salt and improves solubility in organic media .
Optimization Insight :
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Stoichiometric excess of HBF₄ (1.2–1.5 equiv) maximizes yield.
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Anhydrous conditions prevent hydrolysis of BF₄⁻ to boric acid .
Isolation and Purification
Post-synthesis, the crude product is purified via:
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Recrystallization : From ethanol/water mixtures to remove unreacted precursors.
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Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) to isolate the pure salt.
Purity Metrics :
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HPLC: ≥95% purity (C18 column, acetonitrile/water mobile phase).
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NMR: Distinct peaks for mesityl (δ 2.3 ppm, singlet) and phenyl groups (δ 7.2–7.5 ppm).
Reaction Parameter Optimization
Critical parameters affecting yield and purity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate quaternization but risk decomposition. |
| Solvent Polarity | ε > 15 (e.g., TFE) | Enhances ionic intermediate stability. |
| HBF₄ Concentration | 1.2–1.5 equiv | Ensures complete protonation. |
Case Study :
A 2024 study found that microwave-assisted synthesis at 100°C reduced reaction time to 2 hours with 70% yield, though scalability remains challenging.
Challenges and Mitigation Strategies
-
Byproduct Formation :
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Moisture Sensitivity :
Industrial-Scale Considerations
For bulk production:
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Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
Regulatory Compliance :
-
OSHA guidelines mandate fume hood use due to HBF₄’s corrosive nature.
Q & A
Q. What are the key synthetic methodologies for preparing 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate, and how can purity be ensured?
The synthesis typically involves reacting a pre-functionalized xanthylium salt (e.g., 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate) with a methyl or phenyl donor in anhydrous dichloromethane under argon. Critical steps include rigorous degassing of solvents, controlled stoichiometry, and purification via silica gel chromatography. Purity (>97%) is verified using HPLC and HRMS (e.g., m/z [M]+ matching calculated values within 0.0001 mass accuracy) .
Q. How is structural characterization performed for this acridinium salt?
Characterization combines nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, ¹H NMR in CDCl₃ resolves aromatic proton signals between δ 6.8–8.2 ppm, while ¹⁹F NMR confirms BF₄⁻ counterion integrity (δ –150 to –155 ppm). HRMS data (e.g., [M]+ at m/z 521.3534) validate the molecular formula (C₃₀H₂₈BF₄N) .
Q. What are the primary applications of this compound in photoredox catalysis?
It serves as a potent organic photocatalyst for visible-light-mediated reactions, such as annulation of electron-rich alkenes with nitrogen-centered radicals. Its high excited-state redox potential (~+2.1 V vs SCE) enables single-electron transfer (SET) processes, outperforming traditional Ru/Ir complexes in certain oxidative transformations .
Advanced Research Questions
Q. How does solvent polarity influence the photophysical properties and catalytic efficiency of this acridinium salt?
Solvent choice (e.g., acetonitrile vs. dichloromethane) modulates excited-state lifetimes and redox potentials. Polar aprotic solvents stabilize the charge-separated state, enhancing catalytic activity. Solvent effects are quantified via UV-vis spectroscopy (λₐ₆₅₀₀ ≈ 450 nm) and cyclic voltammetry (E₁/₂ ≈ +2.1 V) .
Q. What mechanistic insights explain its role in nitrogen-centered radical generation?
Under visible light, the acridinium salt undergoes photoexcitation to a singlet state, followed by intersystem crossing to a triplet. This species oxidizes substrates (e.g., N-sulfonylallylamines) via SET, generating nitrogen-centered radicals. Transient absorption spectroscopy and radical trapping experiments (e.g., TEMPO quenching) validate this pathway .
Q. How does its performance compare to structurally modified acridinium derivatives (e.g., methoxy vs. methyl substituents)?
Methyl groups at positions 2 and 7 enhance electron-donating effects, increasing redox potential by ~0.2 V compared to methoxy-substituted analogs (e.g., 9-Mesityl-2,7-dimethoxy-10-phenylacridinium salt). This modification improves catalytic efficiency in reactions requiring strong oxidants, as shown in comparative kinetic studies .
Q. What strategies mitigate decomposition during long-term storage or catalytic cycling?
Storage at –20°C under argon prevents hygroscopic degradation of the BF₄⁻ counterion. Catalytic stability is improved by avoiding protic solvents and using sacrificial reductants (e.g., Hünig’s base) to suppress oxidative decomposition. X-ray photoelectron spectroscopy (XPS) monitors boron fluoride integrity post-reaction .
Q. How can scalability challenges in gram-scale syntheses be addressed?
Scalable protocols use flow reactors to maintain anhydrous conditions and improve heat dissipation. For example, continuous-flow setups with residence times <10 minutes achieve >90% yield, reducing side reactions (e.g., demethylation) observed in batch processes .
Q. What analytical techniques resolve contradictions in reported solubility data?
Conflicting solubility values (e.g., in acetone vs. THF) are reconciled using dynamic light scattering (DLS) to detect aggregation. Thermodynamic solubility is measured via gravimetric analysis after equilibration at 25°C for 24 hours .
Methodological Recommendations
- For mechanistic studies : Combine transient absorption spectroscopy with DFT calculations to map excited-state pathways.
- For purity assessment : Use hyphenated techniques like LC-HRMS to detect trace impurities (<0.3%) .
- For solvent optimization : Screen solvents using Kamlet-Taft parameters to correlate polarity with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
